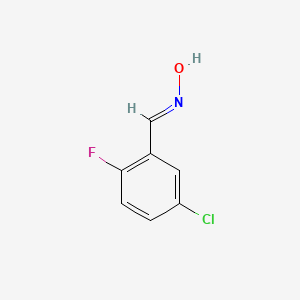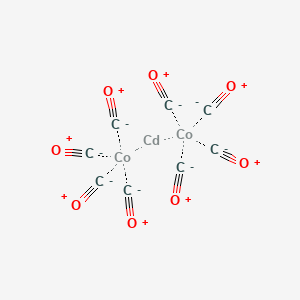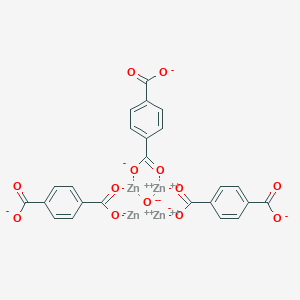
9-(3-Methoxyphenyl)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3-Methoxyphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a fluorene core substituted with a 3-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Methoxyphenyl)-9H-fluorene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 9-bromo-9H-fluorene and 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
9-(3-Methoxyphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The fluorene core can be reduced to form dihydrofluorene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 9-(3-Hydroxyphenyl)-9H-fluorene
Reduction: 9-(3-Methoxyphenyl)-9,10-dihydrofluorene
Substitution: Various substituted fluorenes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
9-(3-Methoxyphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of 9-(3-Methoxyphenyl)-9H-fluorene is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with cellular proteins and enzymes, affecting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Phenyl-9H-fluorene
- 9-(4-Methoxyphenyl)-9H-fluorene
- 9-(3-Hydroxyphenyl)-9H-fluorene
Uniqueness
9-(3-Methoxyphenyl)-9H-fluorene is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can influence the compound’s electronic properties, making it distinct from other similar compounds. For example, the methoxy group can donate electron density through resonance, potentially enhancing the compound’s reactivity in certain chemical reactions .
Eigenschaften
CAS-Nummer |
32377-13-2 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
9-(3-methoxyphenyl)-9H-fluorene |
InChI |
InChI=1S/C20H16O/c1-21-15-8-6-7-14(13-15)20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-13,20H,1H3 |
InChI-Schlüssel |
NXKJXQSGZPIVBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)





![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)

